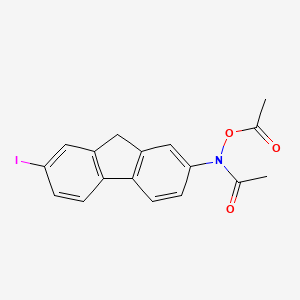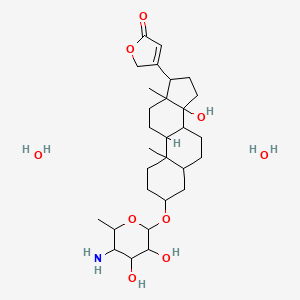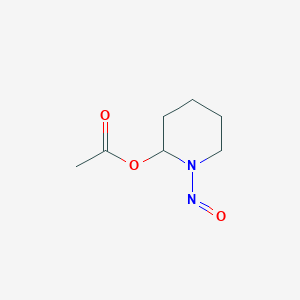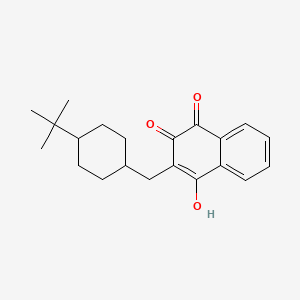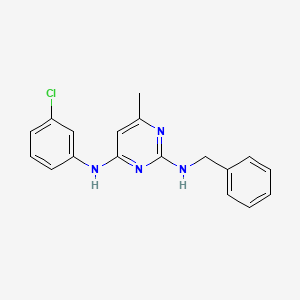
N4-(3-chlorophenyl)-6-methyl-N2-(phenylmethyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-chlorophenyl)-6-methyl-N2-(phenylmethyl)pyrimidine-2,4-diamine is an aralkylamine.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Gorle et al. (2016) focused on synthesizing derivatives of pyrimidine, including compounds structurally related to N4-(3-chlorophenyl)-6-methyl-N2-(phenylmethyl)pyrimidine-2,4-diamine. These compounds demonstrated significant larvicidal activity against mosquito larvae, indicating potential applications in pest control.
Antibacterial Applications
- Research by Fan et al. (2020) synthesized pyrimidine derivatives with antibacterial properties. These compounds showed efficacy against bacteria like E. coli and S. aureus, both in vitro and in vivo, suggesting their potential as novel antibiotics.
Antimicrobial Effects
- Jafar et al. (2013) synthesized new pyrimidine derivatives and evaluated their antimicrobial effects. Some of these compounds showed inhibitory activity against microbial strains, highlighting their potential in developing new antimicrobial agents.
Antimicrobial Agents Development
- Rao et al. (2020) synthesized a series of pyrimidine derivatives as potential antimicrobial agents. These compounds exhibited significant inhibition against various bacteria and fungi, suggesting their potential in antimicrobial drug development.
Nonlinear Optical Exploration
- Hussain et al. (2020) explored the nonlinear optical (NLO) properties of pyrimidine derivatives. These studies are crucial for applications in optoelectronics and photonics, indicating potential uses of pyrimidine derivatives in these fields.
Polymer Chemistry
- Yang and Lin (1994) and Yang and Lin (1995) conducted studies on the synthesis of aromatic polyamides and polyimides using diamine monomers, demonstrating the role of pyrimidine derivatives in advanced materials science.
Fluorescent Chemosensors
- Wang et al. (2008) developed a novel fluorescent poly(pyridine-imide) acid chemosensor. The synthesized material exhibited potential as an “off–on” fluorescent switcher for acids, indicating its application in sensing technologies.
properties
Product Name |
N4-(3-chlorophenyl)-6-methyl-N2-(phenylmethyl)pyrimidine-2,4-diamine |
|---|---|
Molecular Formula |
C18H17ClN4 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-N-benzyl-4-N-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H17ClN4/c1-13-10-17(22-16-9-5-8-15(19)11-16)23-18(21-13)20-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H2,20,21,22,23) |
InChI Key |
RBCZUNWZGJFAEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NCC2=CC=CC=C2)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=CC=C2)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



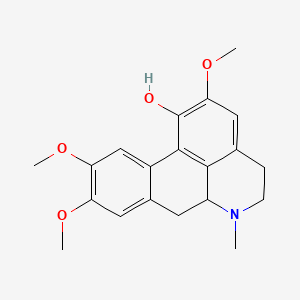
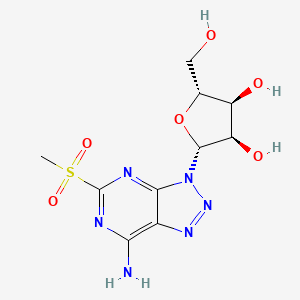
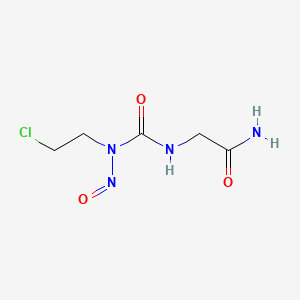
![6,6-Dimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1221005.png)


